(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13357595
InChI: InChI=1S/C11H12ClNO2/c1-13(2)6-5-11(15)9-7-8(12)3-4-10(9)14/h3-7,14H,1-2H3/b6-5+
SMILES: CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)O
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

CAS No.:

Cat. No.: VC13357595

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one -

Specification

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Standard InChI InChI=1S/C11H12ClNO2/c1-13(2)6-5-11(15)9-7-8(12)3-4-10(9)14/h3-7,14H,1-2H3/b6-5+
Standard InChI Key HVRGJVQUOZZZAS-AATRIKPKSA-N
Isomeric SMILES CN(C)/C=C/C(=O)C1=C(C=CC(=C1)Cl)O
SMILES CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)O
Canonical SMILES CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features an (E)-configured α,β-unsaturated ketone system (prop-2-en-1-one) bridging a 5-chloro-2-hydroxyphenyl group and a dimethylamino moiety. This conjugation confers significant planarity to the molecule, enhancing its electronic delocalization and interaction capabilities with biological targets . The hydroxyl group at the phenyl ring’s ortho position facilitates hydrogen bonding, while the chloro substituent at the para position introduces steric and electronic effects that modulate reactivity .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight225.67 g/mol
Boiling Point353.9 ± 42.0 °C (Predicted)
Density1.241 ± 0.06 g/cm³ (Predicted)
pKa7.31 ± 0.43 (Predicted)

The relatively low pKa value suggests moderate acidity at the hydroxyl group, enabling deprotonation under physiological conditions . Predicted solubility in polar solvents aligns with its capacity to engage in hydrogen bonding and dipole-dipole interactions .

Synthesis and Spectroscopic Characterization

Synthetic Methodology

The compound is synthesized via a Claisen-Schmidt condensation between 1-(5-chloro-2-hydroxyphenyl)ethan-1-one and 1,1-dimethoxy-N,N-dimethylmethanamine under mild electrochemical conditions . This solvent-tuned approach achieves an 86% yield, emphasizing scalability and reproducibility :

1-(5-Chloro-2-hydroxyphenyl)ethan-1-one+1,1-Dimethoxy-N,N-dimethylmethanamineElectrochemical Activation(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one\text{1-(5-Chloro-2-hydroxyphenyl)ethan-1-one} + \text{1,1-Dimethoxy-N,N-dimethylmethanamine} \xrightarrow{\text{Electrochemical Activation}} \text{(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one}

Comparative Analysis with Structural Analogues

The table below contrasts key features of halo-substituted chalcone derivatives:

Compound NameMolecular FormulaSubstituentKey Properties
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC11H12ClNO2\text{C}_{11}\text{H}_{12}\text{ClNO}_2-ClHigh enzymatic inhibition, moderate logP
(E)-1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC11H12BrNO2\text{C}_{11}\text{H}_{12}\text{BrNO}_2-BrEnhanced steric hindrance, lower solubility
(E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC11H12FNO2\text{C}_{11}\text{H}_{12}\text{FNO}_2-FIncreased electronegativity, improved kinetics

Chlorine’s optimal balance of electronegativity and steric profile makes this compound a preferred candidate for further drug development .

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